3-((3,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Description

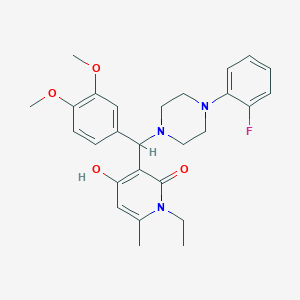

This compound is a pyridin-2(1H)-one derivative with a complex substitution pattern. Its core structure includes a pyridinone ring substituted at the 1-position with an ethyl group, at the 4-position with a hydroxyl group, and at the 6-position with a methyl group. The 3-position features a (3,4-dimethoxyphenyl) group attached via a methylene bridge that also connects to a piperazine ring substituted at the 4-position with a 2-fluorophenyl moiety.

The compound’s synthesis likely involves multi-step reactions, including alkylation, condensation, and piperazine functionalization.

Properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN3O4/c1-5-31-18(2)16-22(32)25(27(31)33)26(19-10-11-23(34-3)24(17-19)35-4)30-14-12-29(13-15-30)21-9-7-6-8-20(21)28/h6-11,16-17,26,32H,5,12-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFFZKIIQKKQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one , also known as a piperazine derivative, has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a 2-fluorophenyl moiety. The presence of these functional groups contributes to its unique biological profile.

| Property | Details |

|---|---|

| Molecular Formula | C19H21FN2O3 |

| CAS Number | 545429-68-3 |

| IUPAC Name | This compound |

| Molecular Weight | 344.38 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate neurotransmission and influence pathways related to inflammation and cell proliferation. The compound may act on specific receptors or enzymes that are critical in these processes.

Key Mechanisms:

- Receptor Interaction: The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognition.

- Enzyme Modulation: It could inhibit or activate specific enzymes that play roles in metabolic processes and disease states.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of piperazine compounds possess antimicrobial properties. Research has indicated that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Potential

The compound's structural features may allow it to interfere with cancer cell proliferation. In vitro studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology.

3. Neuropharmacological Effects

Given its ability to penetrate the blood-brain barrier, the compound is being studied for its effects on central nervous system disorders. Preliminary data suggest it may have applications in treating conditions such as anxiety and depression by modulating neurotransmitter levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this specific derivative:

Study 1: Anticancer Activity

A study exploring piperazine derivatives found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (values typically below 10 µM) .

Study 2: Neuropharmacological Evaluation

Research involving animal models has shown that certain piperazine derivatives can significantly reduce anxiety-like behaviors, suggesting their potential as anxiolytic agents .

Study 3: Antimicrobial Efficacy

In vitro assays demonstrated that related compounds effectively inhibited bacterial growth, particularly against Gram-positive bacteria, highlighting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s 3,4-dimethoxyphenyl group increases lipophilicity compared to Analog 1’s furan substitution, which may influence blood-brain barrier penetration .

- Fluorine position (2- vs. 4-fluorophenyl in Analogs 2 and 3) affects dipole moments and receptor interactions.

Piperazine Modifications :

- Methylpiperazine (Analog 1) vs. ethylpiperazine (target compound): Methyl substitution may reduce steric bulk, enhancing binding to compact receptor pockets .

Pharmacological Implications:

- CNS Targets : Piperazine moieties are prevalent in antipsychotics (e.g., aripiprazole). The 2-fluorophenyl group in the target compound mirrors selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .

- Anti-inflammatory Potential: Pyridinone derivatives (e.g., pyridazinones in ) exhibit anti-inflammatory activity (IC₅₀ ~11.6 μM), suggesting the target compound may share similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.